![molecular formula C11H10N2O2S B1393236 4-噻唑羧酸,2-[(4-甲苯基)氨基]- CAS No. 165682-78-0](/img/structure/B1393236.png)

4-噻唑羧酸,2-[(4-甲苯基)氨基]-

描述

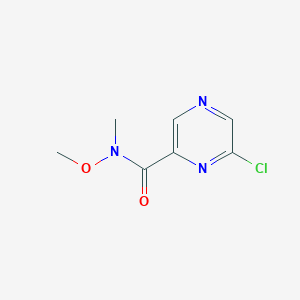

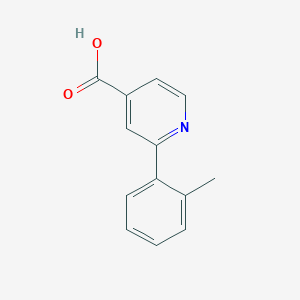

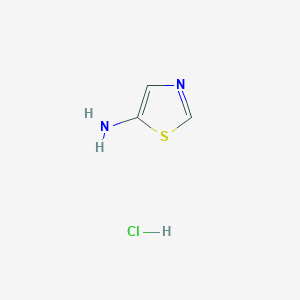

“4-Thiazolecarboxylic acid, 2-[(4-methylphenyl)amino]-” is a compound with the empirical formula C4H4N2O2S . It is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of a diverse range of heterocyclic analogues .

Synthesis Analysis

The synthesis of 2-aminothiazole-4-carboxylate Schiff bases involves the reaction of ethyl 2-aminothiazole-4-carboxylate (0.05 mol) and aldehyde/ketone (0.05 mol) in absolute ethanol (30 mL). A few drops of glacial acetic acid are added, and the reaction mixture is stirred and refluxed for 12 hours .

Molecular Structure Analysis

The molecular structure of “4-Thiazolecarboxylic acid, 2-[(4-methylphenyl)amino]-” can be represented by the SMILES string Nc1nc(cs1)C(O)=O .

Chemical Reactions Analysis

The chemical reactions involving “4-Thiazolecarboxylic acid, 2-[(4-methylphenyl)amino]-” have been studied extensively. For instance, it has been used in the synthesis of diverse range of heterocyclic analogues .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Thiazolecarboxylic acid, 2-[(4-methylphenyl)amino]-” include its empirical formula C4H4N2O2S, and a molecular weight of 144.15 .

科学研究应用

有机合成和蛋白质模拟

与所请求化合物密切相关的 4-氨基(甲基)-1,3-噻唑-5-羧酸 (ATC) 已成为一类新型的受限杂环 γ-氨基酸。由于其刚性的噻唑环结构,这些化合物对于模拟蛋白质的二级结构(如螺旋、β-折叠、转角和 β-发夹)非常重要。已经开发出一种通用的化学途径来合成这些 ATC,提供了一种引入各种侧链的方法,从而提高了它们在设计蛋白质模拟物和肽模拟物中的效用 (Mathieu 等,2015)。

抗菌应用

衍生自 2-氨基-1,3-噻唑-4-羧酸的化合物显示出有希望的抗菌特性。例如,已经合成出新型衍生物,并且表现出对几种真菌和病毒控制的良好杀菌活性,这表明了一种对抗这些病原体的全新策略 (Fengyun 等,2015)。这展示了噻唑羧酸衍生物在开发新的抗菌剂中的潜力。

缓蚀

2-氨基-4-甲基-噻唑(属于同一化学家族的化合物)已被评估为酸性溶液中低碳钢的缓蚀剂。该研究突出了其在金属表面的强吸附和阻挡膜形成,从而保护其免受腐蚀。这表明噻唑衍生物在工业应用中防止金属降解的潜在用途 (Yüce 等,2014)。

光物理性质

对含硫官能团的噻唑的光物理性质的研究为其在材料科学、传感应用和生物分子科学中的应用提供了见解。噻唑,特别是那些在特定位置用含硫基团修饰的噻唑,表现出有趣的光物理行为,可以用于荧光分子开发和传感器技术 (Murai 等,2018)。

安全和危害

未来方向

The future directions of “4-Thiazolecarboxylic acid, 2-[(4-methylphenyl)amino]-” research could involve further exploration of its therapeutic roles. Given its promising roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents , there is potential for more in-depth studies and applications in medicinal chemistry.

作用机制

Target of Action

It is known that 2-aminothiazole derivatives, a class to which this compound belongs, have been studied for their anticancer properties . They have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

It’s worth noting that 2-aminothiazole derivatives have been found to exhibit a broad pharmacological spectrum . The interaction of these compounds with their targets often results in the inhibition of the target’s function, which can lead to the suppression of disease progression .

Biochemical Pathways

2-aminothiazole derivatives have been associated with a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

As mentioned earlier, 2-aminothiazole derivatives have shown potent inhibitory activity against various human cancerous cell lines , suggesting that they may induce cell death or inhibit cell proliferation.

属性

IUPAC Name |

2-(4-methylanilino)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-7-2-4-8(5-3-7)12-11-13-9(6-16-11)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIECVIMOUUVYJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Thiazolecarboxylic acid, 2-[(4-methylphenyl)amino]- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

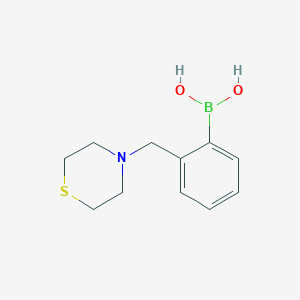

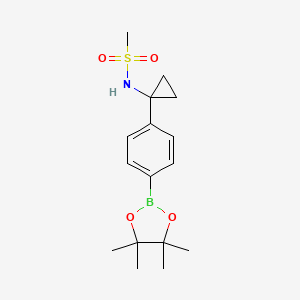

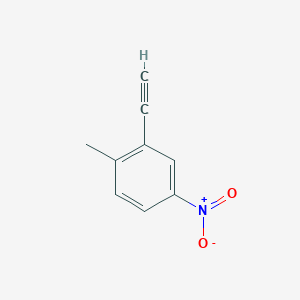

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone](/img/structure/B1393154.png)

![tert-Butyl 4-[(2-amino-5-methylphenyl)amino]-piperidine-1-carboxylate](/img/structure/B1393168.png)

![1-{2-[(tert-Butoxy)carbonyl]phenyl}-5-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B1393169.png)